molecular formula C14H11FN2O B1235953 N'-(4-fluorobenzylidene)benzohydrazide

N'-(4-fluorobenzylidene)benzohydrazide

Cat. No.: B1235953
M. Wt: 242.25 g/mol
InChI Key: DQYNLPXKASWMSL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Fluorobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-fluorobenzaldehyde. Its structure features a benzohydrazide core linked to a 4-fluorophenyl group through an azomethine (–CH=N–) bond. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11FN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+

InChI Key

DQYNLPXKASWMSL-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity

N'-(4-Fluorobenzylidene)benzohydrazide demonstrates selective antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with a zone of inhibition (ZOI) of 6–7 mm . In contrast:

  • N'-(4-Nitrobenzylidene)benzohydrazide (compound 5g) exhibits superior broad-spectrum antimicrobial activity, outperforming drugs like cefradine and terbinafine .

Key Insight : The 4-fluoro substituent enhances Gram-positive specificity, while bulkier electron-withdrawing groups (e.g., nitro) improve broad-spectrum efficacy .

Anticancer Activity

This compound derivatives fused with heterocycles show potent cytotoxicity:

  • 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 6j) inhibits human lung adenocarcinoma cells with IC50 = 0.0316 µM, surpassing cisplatin (IC50 = 0.045–0.052 µM) .
  • N'-(2,4-Dichlorobenzylidene)benzohydrazide (compound 5a) exhibits IC50 = 0.0316 µM against the same cell line, comparable to the 4-fluoro analog .

Key Insight : Halogenation (fluoro, chloro) at the benzylidene ring enhances cytotoxicity, likely due to increased lipophilicity and target binding .

Enzyme Inhibition

Cholinesterase Inhibition
  • 4-(Trifluoromethyl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 2l) inhibits acetylcholinesterase (AChE) with IC50 = 46.8 µM, showing mixed-type inhibition .
  • N'-(3-Trifluoromethylbenzylidene)benzohydrazide (compound 2p) exhibits balanced AChE/BuChE inhibition (IC50 = 46.8–881.1 µM) .
Monoamine Oxidase (MAO) and β-Secretase Inhibition
  • N'-(4-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide shows MAO-B inhibition (IC50 = 0.98–1.0 µM), comparable to non-fluorinated analogs .

Key Insight : Fluorine substitution optimizes enzyme selectivity, while trifluoromethyl groups enhance dual cholinesterase inhibition .

Antioxidant and Antiglycation Activity

  • (E)-4-(6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide (compound 20) demonstrates antiglycation activity (IC50 = 22 µg/mL) and DPPH radical scavenging (comparable to BHT) .
  • N'-(4-Hydroxybenzylidene)-2-((E)-styryl)benzohydrazide (compound 5e) shows superior antioxidant activity (IC50 = 22 µg/mL) due to phenolic –OH groups .

Structural-Activity Relationships (SAR)

  • Substituent Position : Fluorine at the para-position (4-F) improves target specificity and metabolic stability compared to ortho- or meta-substituted analogs .
  • Hybridization with Heterocycles : Benzimidazole or imidazopyridine fusion enhances kinase inhibition (e.g., IC50 = 0.0316 µM for compound 6j) .
  • Electron-Withdrawing Groups: Nitro (–NO2) and chloro (–Cl) substituents improve antimicrobial breadth but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-fluorobenzylidene)benzohydrazide
Reactant of Route 2
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N'-(4-fluorobenzylidene)benzohydrazide

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